rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid
Description
rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid is a bicyclic compound featuring a strained bicyclo[4.1.0]heptane core with an oxygen atom in the bridge (3-oxa) and two functional groups: an ethoxycarbonyl moiety at position 7 and a carboxylic acid at position 3. Its molecular formula is reported as C₁₀H₁₄O₅ (MW: 214.22 g/mol) based on catalog data from Enamine Ltd. . The compound’s stereochemistry (rac designation) indicates a racemic mixture of enantiomers, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
(1R,4S,6S,7S)-7-ethoxycarbonyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-2-14-10(13)8-5-3-7(9(11)12)15-4-6(5)8/h5-8H,2-4H2,1H3,(H,11,12)/t5-,6+,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPMWHOIMZWILG-YWIQKCBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H]2[C@H]1CO[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the enantioselective synthesis of the compound, which is crucial for its biological activity.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed cycloisomerization of 1,6-enynes . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be used in the treatment of diseases due to its ability to modulate specific biological pathways .
Industry
In industry, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility .
Mechanism of Action
The mechanism of action of rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between the target compound and analogous bicycloheptane derivatives:
Key Observations :
- Bridge Size and Substituents : The target compound’s bicyclo[4.1.0]heptane core has a seven-membered ring with an oxygen bridge, distinguishing it from smaller bicyclo[2.2.1]heptane systems (e.g., ). Larger bridge systems may confer greater ring strain, influencing reactivity and stability.
- Functional Groups : The ethoxycarbonyl group (‑COOEt) in the target compound provides steric bulk and lipophilicity compared to simpler carboxylic acid derivatives (e.g., ) or ketone-containing analogs (e.g., ). This group could enhance membrane permeability in biological systems.
- Stereochemical Complexity : Racemic mixtures (e.g., target compound ) may exhibit different pharmacokinetic profiles compared to enantiopure derivatives like (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid .
Physicochemical Properties
- Acidity : The pKa of the carboxylic acid group in rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is predicted to be 4.34 , comparable to typical aliphatic carboxylic acids. The target compound’s acidity may differ slightly due to the ethoxycarbonyl group’s electron-withdrawing effects.
- Solubility : Lower molecular weight analogs (e.g., C₇H₁₀O₃, MW 142.15 ) are likely more water-soluble than the target compound (MW 214.22), which has increased hydrophobicity from the ethoxycarbonyl group.
Biological Activity
The compound rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid (CAS No. 2741668-42-6) is a bicyclic compound characterized by its unique structural properties and potential biological activities. This article reviews the available data on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14O5
- Molecular Weight : 214.2 g/mol
- Purity : >95% (general guideline based on past batches) .
Pharmacological Effects
- Antimicrobial Activity : Some bicyclic compounds exhibit antimicrobial properties, which may extend to rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid. The presence of carboxylic acid groups often enhances solubility and reactivity with microbial membranes.
- Anti-inflammatory Properties : Compounds with similar bicyclic structures have shown anti-inflammatory effects in various models. This may be attributed to their ability to inhibit pro-inflammatory cytokines.
- Enzyme Inhibition : Research indicates that bicyclic compounds can act as enzyme inhibitors in metabolic pathways, which could be relevant for this compound's activity against specific targets such as kinases or phosphatases.
The mechanisms by which rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid exerts its biological effects may involve:
- Interaction with Cellular Receptors : Binding to specific receptors could modulate signal transduction pathways.
- Alteration of Membrane Permeability : The compound's structure may influence cell membrane dynamics, leading to increased permeability and subsequent cellular responses.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related research provides valuable insights:
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid?
- Methodological Answer : The compound's bicyclic framework typically requires multi-step synthesis involving cyclization and functional group modifications. Key steps include:
- Cycloaddition reactions to form the bicyclo[4.1.0]heptane core.
- Oxidation/esterification to introduce the ethoxycarbonyl and carboxylic acid groups (e.g., using KMnO₄ or CrO₃ for oxidation, followed by ethanol for esterification).
- Stereochemical control via chiral auxiliaries or asymmetric catalysis to achieve the desired (1R,4S,6S,7S) configuration.
- Purification via column chromatography or recrystallization to isolate enantiomers .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm bicyclic connectivity and substituent positions. For example, the ethoxycarbonyl group’s triplet (~1.2 ppm for CH₃) and quartet (~4.2 ppm for OCH₂) are diagnostic .
- X-ray crystallography : Resolve stereochemistry by analyzing the spatial arrangement of substituents (e.g., confirming the endo/exo orientation of the carboxylic acid group) .
- IR spectroscopy : Verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carboxylic acid) .
Advanced Research Questions
Q. How do stereochemical challenges during synthesis impact the compound’s biological activity, and what strategies mitigate racemization?
- Methodological Answer :
- Challenges : The bicyclic structure’s rigidity and substituent positioning (e.g., ethoxycarbonyl at C7) can lead to undesired epimerization during acidic/basic conditions.
- Mitigation :
- Use low-temperature reactions (e.g., -78°C for Grignard additions) to suppress racemization.
- Employ chiral catalysts (e.g., Jacobsen’s catalyst for epoxide ring-opening) to preserve stereochemistry.
- Monitor enantiopurity via chiral HPLC or polarimetry .
Q. How can researchers reconcile contradictory data on the compound’s biological activity across different studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For instance, antimicrobial activity in E. coli (MIC = 8 µg/mL) vs. S. aureus (MIC = 32 µg/mL) may reflect membrane permeability differences .
- Structural Validation : Confirm batch purity (HPLC/MS) to rule out impurities skewing results.
- Meta-Analysis : Aggregate data from multiple studies (e.g., using QSAR models) to identify trends in substituent effects (e.g., replacing ethoxycarbonyl with methyl ester alters logP and activity) .
Q. What computational approaches predict the compound’s reactivity in novel reactions (e.g., photochemical cyclizations)?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model ring strain and predict regioselectivity in [2+2] cycloadditions.
- MD Simulations : Study solvation effects on reaction pathways (e.g., THF vs. DMF as solvents).
- Machine Learning : Train models on bicyclic compound databases to forecast yields for untested reactions (e.g., nitro group reductions) .
Q. What experimental designs evaluate the compound’s environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to pH-varied buffers (pH 3–9) at 37°C, monitoring degradation via LC-MS. The ester group is likely hydrolyzed first, forming a dicarboxylic acid intermediate .
- Photodegradation : Use UV-Vis irradiation (254 nm) to simulate sunlight exposure; track byproducts with GC-MS.
- Microbial Degradation : Incubate with soil microbiota (OECD 301B protocol) to assess biodegradation half-life .
Key Research Recommendations
- Prioritize stereoselective synthesis to improve enantiomeric excess (>98% ee) for pharmacological studies.
- Conduct in vivo toxicity profiling (e.g., zebrafish models) to assess neurotoxicity risks linked to the bicyclic scaffold.
- Explore derivatization (e.g., amidation of the carboxylic acid) to modulate bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
